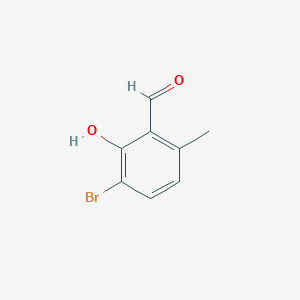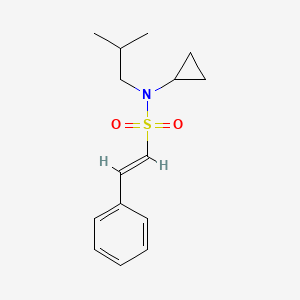![molecular formula C14H16N2OS B2674309 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 478078-57-8](/img/structure/B2674309.png)
6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C14H16N2OS . It is also known by the synonyms AKOS BB-3436 and 6-ethyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one .
Molecular Structure Analysis
The molecular structure of “6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone” includes a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms, and a sulfanyl group attached to a 4-methylbenzyl group .Physical And Chemical Properties Analysis
The molecular weight of “6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone” is 260.35 . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources I found.Aplicaciones Científicas De Investigación
Synthesis and Anti-HIV Activity
A study by Novikov et al. (2004) explored the synthesis of derivatives of pyrimidin-4(3H)-one, including compounds structurally related to 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone. These derivatives were evaluated for their virus-inhibiting properties, specifically against the human immunodeficiency virus type 1 (HIV-1), demonstrating potential anti-HIV activities at certain concentrations (Novikov, Ozerov, Sim, & Buckheit, 2004).
Metal Complex Formation and Protein Binding
Research by Gonçalves et al. (2013) involved a complex containing a pyrimidinone structure that exhibited stable complexation with V(IV)O2+ ions in a pH range conducive to biological relevance. This study highlighted the pyrimidinone's role in forming metal complexes and its interaction with human serum proteins, suggesting applications in bioinorganic chemistry and potential therapeutic uses (Gonçalves et al., 2013).
Antifolate Activity for Antitumor Agents
Gangjee et al. (2007) synthesized classical and nonclassical antifolates based on 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, which included structures analogous to 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone. These compounds were evaluated as inhibitors of dihydrofolate reductase (DHFR), showing promising antitumor activities and potency against certain pathogens (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Dimerization and Supramolecular Chemistry
Beijer et al. (1998) investigated the dimerization properties of ureidopyrimidinones, which are structurally related to 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone. This research provides insights into the hydrogen bonding and self-assembly capabilities of pyrimidinone derivatives, offering perspectives on their use in supramolecular chemistry (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Cytotoxic Activity and Cancer Research
Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives and evaluated their cytotoxic activities against various cancer cell lines. These compounds, derived from a core similar to 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone, showed potential anticancer properties, highlighting the relevance of pyrimidinone derivatives in medicinal chemistry and cancer research (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).
Propiedades
IUPAC Name |
4-ethyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-12-8-13(17)16-14(15-12)18-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLRWVRZCDCWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)
![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2674229.png)
![2-Amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2674230.png)
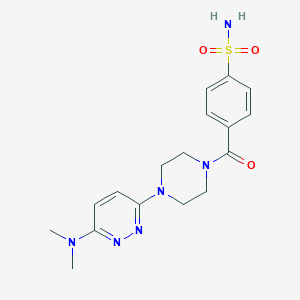
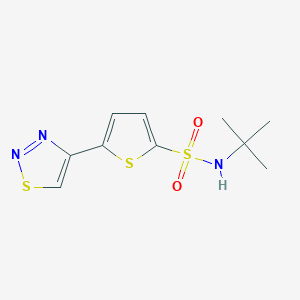
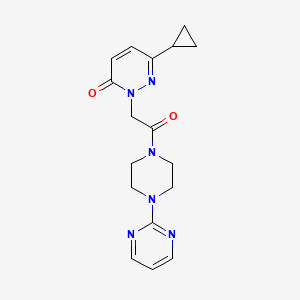
![1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane](/img/structure/B2674239.png)
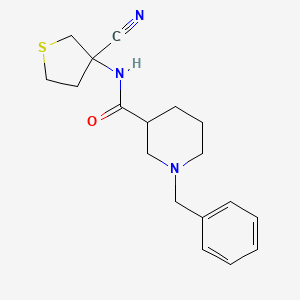

![Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2674245.png)
